Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound characterized by its unique structural components, which include a piperazine ring, a pyrrolidinone moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications. The IUPAC name reflects its detailed structure, indicating the presence of various functional groups that contribute to its biological activity.
Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can be sourced from chemical databases like PubChem and BenchChem, which provide detailed information about its synthesis, properties, and applications. The compound is classified under organic compounds and specifically falls within the category of piperazine derivatives, which are known for their diverse biological activities.
The synthesis of ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves several key steps:
These synthetic routes highlight the compound's complexity and the careful consideration required in each step to ensure high yields and purity.
The molecular structure of ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can be described using various structural representations:
The structure features a piperazine ring connected to a pyrrolidinone with a chlorophenyl substituent. This arrangement allows for specific interactions with biological targets, making it a candidate for drug development.
Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions:
These reactions are crucial for understanding how modifications to the compound can lead to variations in its biological activity.
The mechanism of action for ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves:
Understanding these mechanisms is essential for developing targeted therapies based on this compound.
Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several scientific applications:
These applications underscore the importance of this compound in advancing both scientific knowledge and practical drug development efforts.
The synthesis of Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate employs a convergent approach with distinct stages for pyrrolidinone formation and subsequent piperazine integration. The initial stage involves constructing the 1-(2-chlorophenyl)-3-pyrrolidinone core through a modified N-arylsuccinimide protocol. This begins with the condensation of 2-chloroaniline with diethyl maleate under reflux conditions, followed by in situ Dieckmann cyclization using sodium ethoxide in anhydrous ethanol. The resulting 3-ethoxycarbonyl-4-hydroxy-1-(2-chlorophenyl)pyrrolidin-2-one undergoes decarboxylative dehydration to yield the 2,5-dioxopyrrolidine scaffold [2].
Functionalization at the C3 position is achieved through nucleophilic displacement reactions. The 3-bromo intermediate, prepared by bromination with phosphorus tribromide in chloroform, serves as a versatile precursor for piperazine introduction. This bromo derivative undergoes nucleophilic substitution with N-Boc-piperazine in acetonitrile using potassium carbonate as base, yielding the protected 3-piperazinyl intermediate. Alternative pathways involve direct coupling of the pyrrolidinone core with pre-functionalized piperazine derivatives via Mitsunobu reactions, though this approach demonstrates lower yields (~45%) due to competing side reactions [2] [5].
Table 1: Functionalization Strategies for Pyrrolidinone-Piperazine Coupling
Approach | Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
Bromination/Displacement | PBr₃/CHCl₃, 0°C→rt; then N-Boc-piperazine, K₂CO₃, CH₃CN, reflux | 1-(2-chlorophenyl)-3-(4-Boc-piperazin-1-yl)-2,5-dioxopyrrolidine | 78 |
Direct Mitsunobu | 1-Boc-piperazine, PPh₃, DIAD, THF, 0°C→rt | 1-(2-chlorophenyl)-3-(4-Boc-piperazin-1-yl)-2,5-dioxopyrrolidine | 45 |
Reductive Amination | Piperazine-1-carboxylate, NaBH₃CN, AcOH, MeOH, rt | Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | 62 |
The efficiency of pyrrolidinone formation significantly depends on catalytic systems governing the cyclization step. Traditional stoichiometric bases (sodium ethoxide) generate substantial impurities during the Dieckmann cyclization, reducing isolated yields to 60-65%. Modern catalytic approaches employ phase-transfer catalysts, particularly tetrabutylammonium bromide (TBAB), which facilitates interfacial reactions between aqueous sodium hydroxide and organic phases. This TBAB-catalyzed process (2 mol%) in toluene/water biphasic systems increases cyclization yields to 82% while reducing reaction temperature to 70°C [2].
Transition metal catalysis offers superior regioselectivity for asymmetric variants. Palladium(II) acetate (5 mol%) with ortho-substituted phosphine ligands enables enantioselective cyclization of N-(2-chlorophenyl) maleamide derivatives. The bis(di-tert-butylphosphino)butane ligand system achieves 89% enantiomeric excess at 0°C in dichloromethane, though this sophistication is unnecessary for the racemic target compound. For standard synthesis, zinc triflate catalysis (10 mol%) in acetonitrile at 85°C provides optimal cost-to-performance ratio, delivering the racemic pyrrolidinone in 85% isolated yield after 4 hours [5].
Table 2: Catalytic Performance in Pyrrolidinone Cyclization
Catalyst System | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
None (NaOEt stoichiometric) | EtOH, reflux, 8h | 65 | Simple setup; low regioselectivity; high impurity |
TBAB (2 mol%) | Toluene/H₂O (1:1), 70°C, 6h | 82 | Mild conditions; easy workup; inexpensive |
Pd(OAc)₂/L1* (5 mol%) | CH₂Cl₂, 0°C, 24h | 78 (89% ee) | Enantioselective; expensive; sensitive handling |
Zn(OTf)₂ (10 mol%) | CH₃CN, 85°C, 4h | 85 | High yielding; racemic; moisture tolerant |
*L1 = (2S,3S)-bis(diphenylphosphino)butane
The nucleophilic displacement forming the pyrrolidinone-piperazine bond exhibits pronounced solvent and temperature dependencies. Polar aprotic solvents demonstrate superior performance over protic alternatives due to enhanced nucleophile activation and minimized side reactions. Systematic screening reveals N-methyl-2-pyrrolidone (NMP) as optimal, providing 88% conversion at 100°C after 6 hours. Although dimethylformamide achieves similar conversion rates, it promotes degradation at elevated temperatures (>90°C), reducing isolated yields by 12-15% compared to NMP [2].
Temperature profiles indicate distinct regimes: below 60°C, reaction progress is negligible (conversion <15% after 24h); between 80-100°C, conversion follows first-order kinetics with an activation energy of 85 kJ/mol. Microwave irradiation dramatically accelerates the process, achieving complete conversion within 25 minutes at 120°C in NMP without observable decomposition. This represents an 8-fold reduction in processing time compared to conventional heating. Crucially, solvent purity significantly impacts yields—technical grade NMP containing >0.1% water diminishes conversion by 22% due to hydrolysis of the bromo-pyrrolidinone intermediate. Molecular sieves (4Å) addition maintains anhydrous conditions, stabilizing yields at 86±2% across batches [5].
The terminal esterification of the piperazine nitrogen employs divergent pathways with distinct efficiency profiles. Acid-catalyzed approaches utilize ethyl chloroformate with catalytic hydrogen chloride (1-5 mol%) in dichloromethane. This method proceeds rapidly (complete within 1h at 0°C) but generates significant hydrochloride salt byproducts (35-40% of total mass), complicating purification and reducing isolated yields to 65-68%. Alternatively, in situ activation with N,N'-carbonyldiimidazole (CDI) followed by ethanol addition provides milder conditions, achieving 85% conversion without acid catalysis. However, this method requires stoichiometric CDI and extended reaction times (16-20h) [2] [5].
Base-mediated esterification demonstrates superior efficiency, particularly using Schotten-Baumann conditions. Treatment of the piperazinyl-pyrrolidinone precursor with ethyl chloroformate (1.05 equiv.) in dichloromethane/water biphasic system with sodium hydroxide (2M, 2.2 equiv.) at 0°C achieves 94% conversion within 45 minutes. The aqueous phase effectively scavenges generated HCl, minimizing N,O-bis-carboxylation byproducts to <3%. Tertiary amine bases like triethylamine or N,N-diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran afford similar yields (89-92%) but require anhydrous conditions and expensive bases. For scale-up, the biphasic system proves optimal, providing consistent 90-92% isolated yields after recrystallization from ethanol/water mixtures [5].
Table 3: Comparative Analysis of Terminal Esterification Methods
Method | Conditions | Reaction Time | Isolated Yield (%) | Key Impurities |
---|---|---|---|---|
Acid-Catalyzed (HCl) | EtOCOCl, cat. HCl, CH₂Cl₂, 0°C | 1h | 65 | Hydrochloride salts (35-40%) |
CDI Activation | CDI (1.2 equiv.), EtOH, THF, rt | 16-20h | 78 | N-Acyl imidazoles (8-12%) |
Schotten-Baumann | EtOCOCl, NaOH (aq)/CH₂Cl₂, 0°C | 45 min | 92 | Diethyl carbonate (<3%) |
Anhydrous Base (DIPEA) | EtOCOCl, DIPEA (2.5 equiv.), THF, -20°C→rt | 3h | 89 | Quaternary ammonium salts (5-7%) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: